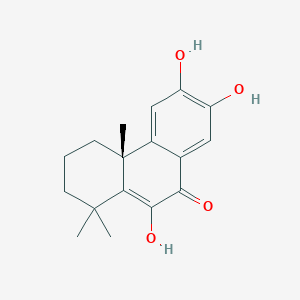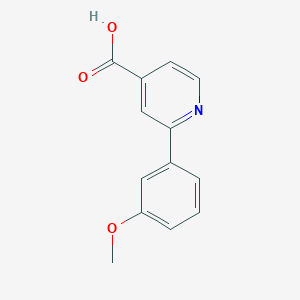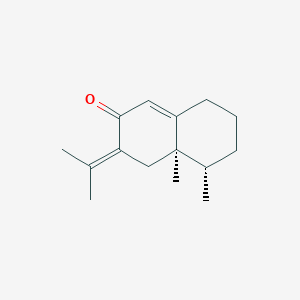![molecular formula C16H15N3O2S B026766 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 107951-97-3](/img/structure/B26766.png)
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" involves alkylation reactions and cyclization processes. Specifically, new derivatives have been synthesized by the alkylation of triazole-thiones with various alkyl halides or bromo-ethanones, followed by cyclization of acyl derivatives obtained from benzoyl chlorides and thiosemicarbazide or 4-phenyl-3-thiosemicarbazide (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives has been characterized using X-ray diffraction, highlighting the significance of various intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure (Panini et al., 2014).
Chemical Reactions and Properties
These compounds exhibit reactivity towards various electrophiles and nucleophiles, leading to a broad range of chemical transformations. Alkylation, acylation, and cyclization reactions are pivotal in synthesizing these triazole derivatives, enabling the exploration of their anti-inflammatory and cholinesterase inhibitory activities (Arfan et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and stability, are influenced by the structural characteristics of these compounds. The presence of methoxy and phenyl groups contributes to their solubility in organic solvents and stability under various conditions.
Chemical Properties Analysis
"5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" and its derivatives demonstrate a range of biological activities, attributed to their chemical structure. Their anti-inflammatory, cholinesterase inhibitory, and antiproliferative activities have been explored, highlighting their potential in various therapeutic areas (Labanauskas et al., 2004); (Arfan et al., 2018).
Scientific Research Applications
Reactivity and Biological Activities
Antioxidant and Antiradical Activities : 1,2,4-Triazole-3-thione derivatives, including structures similar to 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, are known for their high indicators of antioxidant and antiradical activity. These compounds are compared with biogenic amino acids like cysteine, which also has a free SH-group, indicating their potential in biochemical processes, especially in conditions of high oxidative stress such as those experienced by patients receiving high doses of radiation (Kaplaushenko, 2019).
Pharmacological Applications
Diverse Biological Activities : 1,2,4-Triazole derivatives are recognized for a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This versatility makes them attractive for the development of new therapeutic agents. The synthesis of potentially biologically active 1,2,4-triazoles demonstrates the promise of these compounds in addressing various health conditions (Ohloblina, 2022).
Material Science Applications
Optical Materials and Corrosion Inhibitors : Beyond their biological importance, 1,2,4-triazole derivatives are utilized in engineering, metallurgy, and agriculture. They serve as optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their application as corrosion inhibitors showcases their utility in industrial processes, emphasizing the chemical versatility and broad applicability of triazole derivatives in various domains (Parchenko, 2019).
Mechanism of Action
Target of Action
A structurally similar compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy) benzoate (dime), has been found to disrupt microtubule assembly . Microtubules play a crucial role in cell division and are often targeted by anticancer drugs.
Mode of Action
Dime, a similar compound, induces morphologic changes in cancer cells such as multinucleation and enlargement, and arrests the cell cycle in the m phase without affecting interphase
Biochemical Pathways
Dime has been found to cause dose-dependent double strand cuts of dna , which could lead to cell death. This suggests that our compound might interfere with DNA replication or repair pathways, but this needs to be confirmed with further studies.
Result of Action
Cells exposed to dime divided in an abnormal manner, leading to cell fusion and multinucleation
Action Environment
It’s worth noting that the efficacy of dime, a similar compound, is influenced by the presence of an esterase that cleaves the methyl ester group of dime . This suggests that our compound’s action might also be influenced by specific enzymes present in the environment, but more research is needed to confirm this.
properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMIMUQYCSXGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355475 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
107951-97-3 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
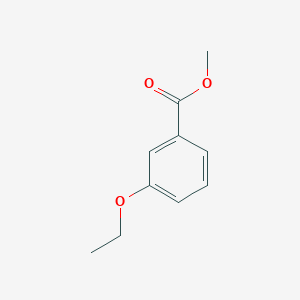
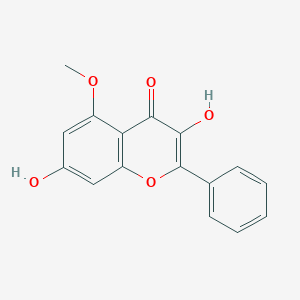
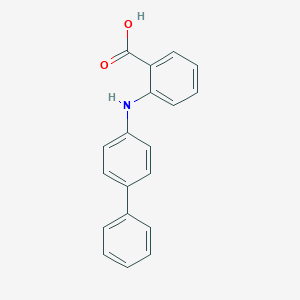

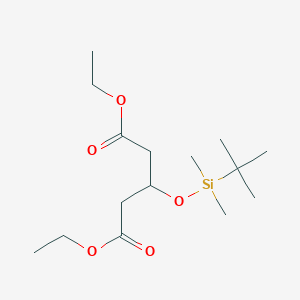
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

